molecular formula C16H13F3N2O2 B5772562 N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

Cat. No. B5772562
M. Wt: 322.28 g/mol
InChI Key: KHWAMKBXWBMPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as AC-93253, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the inhibition of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting the activity of these enzymes, N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea can disrupt the normal cellular processes that rely on them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cytoskeletal organization. This compound has also been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is its specificity for protein kinases, which makes it a valuable tool for investigating the role of these enzymes in various cellular processes. However, one limitation of this compound is its relatively low potency compared to other protein kinase inhibitors, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research involving N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. One area of interest is the development of more potent analogs of this compound that could be used in a wider range of experimental settings. Another potential direction is the investigation of the role of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in specific cellular processes, such as cell migration or angiogenesis. Additionally, the use of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in combination with other compounds or treatments could be explored as a potential therapeutic strategy for various diseases.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction of 4-acetylphenyl isocyanate with 4-(trifluoromethyl)aniline. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications, including studies of signal transduction pathways, protein kinase inhibition, and cancer cell proliferation. This compound has been shown to inhibit the activity of several protein kinases, including c-Src, Abl, and Lyn, which are involved in a range of cellular processes.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c1-10(22)11-2-6-13(7-3-11)20-15(23)21-14-8-4-12(5-9-14)16(17,18)19/h2-9H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWAMKBXWBMPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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